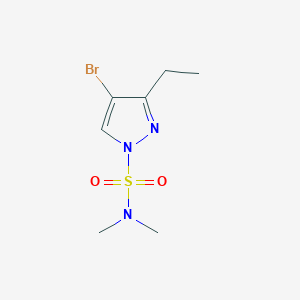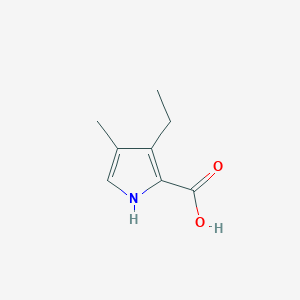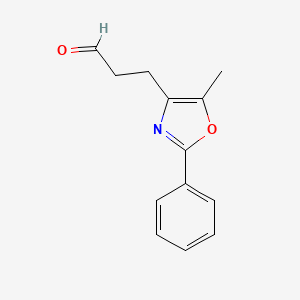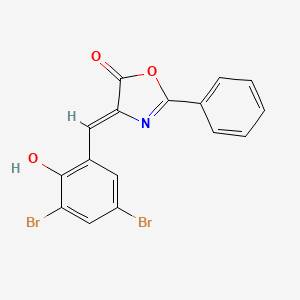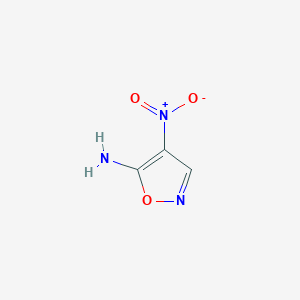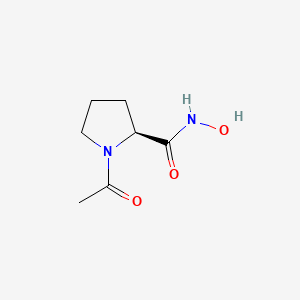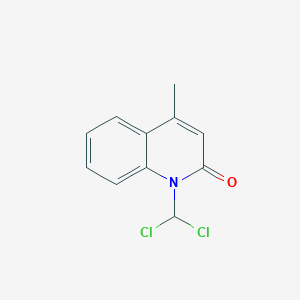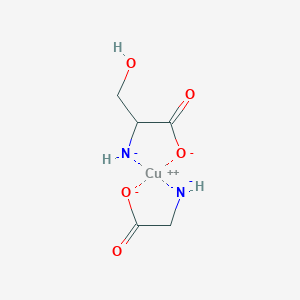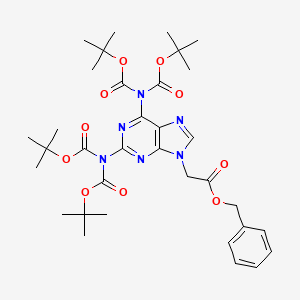
Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate is a complex organic compound that features a purine base with tert-butoxycarbonyl-protected amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate typically involves multiple steps. The starting material is often a purine derivative, which undergoes a series of protection and coupling reactions. The tert-butoxycarbonyl groups are introduced to protect the amino groups during the synthesis. The final step usually involves esterification to introduce the benzyl acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the purine base.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could result in the removal of protective groups.
科学研究应用
Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. The tert-butoxycarbonyl groups protect the amino groups, allowing the compound to interact with enzymes or receptors without undergoing premature reactions. The purine base can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity.
相似化合物的比较
Similar Compounds
Benzyl 2-(2,6-diamino-9H-purin-9-yl)acetate: Lacks the tert-butoxycarbonyl protection, making it more reactive.
Benzyl 2-(2,6-bis(bis(methoxycarbonyl)amino)-9H-purin-9-yl)acetate: Features different protective groups, which can influence its reactivity and interactions.
Uniqueness
Benzyl 2-(2,6-bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetate is unique due to its specific protective groups, which provide stability and control over its reactivity. This makes it particularly useful in complex synthetic routes and in applications where controlled reactivity is essential.
属性
分子式 |
C34H46N6O10 |
|---|---|
分子量 |
698.8 g/mol |
IUPAC 名称 |
benzyl 2-[2,6-bis[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]acetate |
InChI |
InChI=1S/C34H46N6O10/c1-31(2,3)47-27(42)39(28(43)48-32(4,5)6)25-23-24(38(20-35-23)18-22(41)46-19-21-16-14-13-15-17-21)36-26(37-25)40(29(44)49-33(7,8)9)30(45)50-34(10,11)12/h13-17,20H,18-19H2,1-12H3 |
InChI 键 |
PKTOTFLYGXLZNH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=NC(=NC2=C1N=CN2CC(=O)OCC3=CC=CC=C3)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


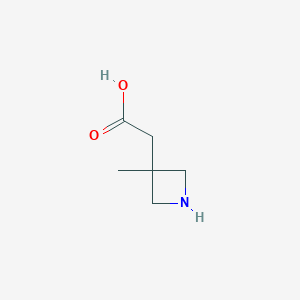
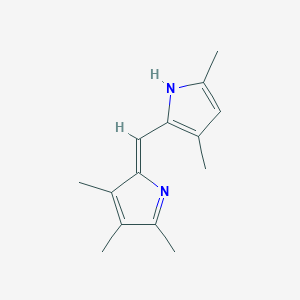
![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
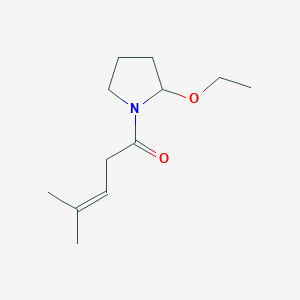
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12871789.png)
